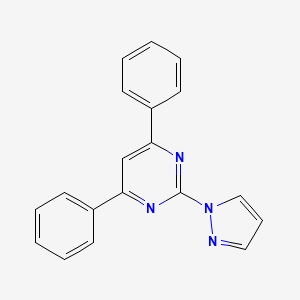

![molecular formula C15H13F3N2O2 B5513517 N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea and related compounds involves several key steps and reagents. Directed lithiation, for instance, is a common approach where N,N-dimethylurea derivatives are lithiated with n-BuLi in THF, leading to high yields of substituted products (Smith et al., 2013). Cyclocondensation reactions have also been reported as a method for synthesizing pyrimidinones with similar structural motifs, indicating the versatility in synthesizing compounds with urea functionalities (Bonacorso et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea often features intricate intermolecular interactions. For instance, the crystal structure of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea highlights the importance of hydrogen bonding in stabilizing such molecules (Choi et al., 2011).

Scientific Research Applications

1. Potential in Cancer Treatment

N,N'-diarylureas, including N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been identified as potent activators of eIF2α kinase heme regulated inhibitor. These compounds inhibit cancer cell proliferation and are considered potential leads for developing potent, non-toxic, and target-specific anti-cancer agents. Optimization of these compounds has been undertaken to improve solubility while preserving biological activity (Denoyelle et al., 2012).

2. Crystal Structure and Hydrogen Bonding

The crystal structure of compounds similar to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, like metobromuron, has been analyzed. These studies reveal details about dihedral angles, hydrogen bonding, and molecular interactions, contributing to understanding how structural features affect the compound's properties and potential applications (Kang et al., 2015).

3. Antimicrobial and Electrochemical Applications

Research has explored the degradation of antimicrobials like triclosan and triclocarban, chemically related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, using electro-Fenton systems. These studies highlight potential applications in environmental science and electrochemistry, particularly in wastewater treatment and pollution control (Sirés et al., 2007).

4. Enzyme Inhibition and Anticancer Investigations

Unsymmetrical urea derivatives, including variants of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been synthesized and subjected to enzyme inhibition assays. They showed varying degrees of inhibition of enzymes like urease and β-glucuronidase. Additionally, some of these compounds exhibited in vitro anticancer activity, indicating their potential as therapeutic agents (Mustafa et al., 2014).

5. Nonlinear Optical Properties

Studies on derivatives of N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea have revealed their potential in nonlinear optical applications. These properties are crucial for developing advanced materials for photonics and telecommunications (Maidur et al., 2017).

6. Cytokinin-Like Activity in Plant Biology

Certain urea derivatives, including those chemically related to N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This discovery has implications for agricultural and horticultural practices, particularly in plant morphogenesis studies (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-22-13-4-2-3-12(9-13)20-14(21)19-11-7-5-10(6-8-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUKENSPVKLNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

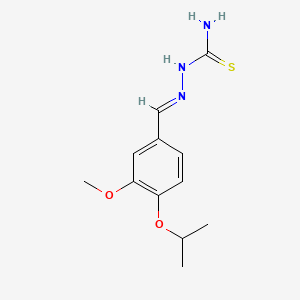

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

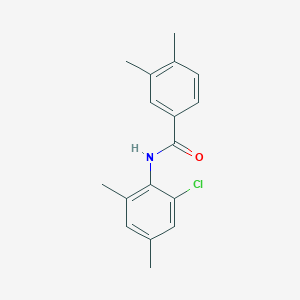

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

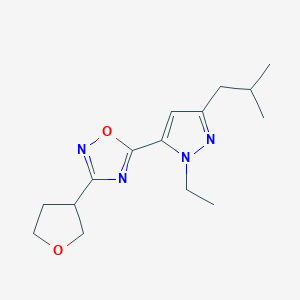

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)